molecular formula C13H17NO4S B8470008 2-(3,4,5-Trimethoxyphenyl)-5-methylthiazolidine-4-one

2-(3,4,5-Trimethoxyphenyl)-5-methylthiazolidine-4-one

Cat. No.: B8470008
M. Wt: 283.35 g/mol
InChI Key: KWPYXFDWIAPDAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3,4,5-Trimethoxyphenyl)-5-methylthiazolidine-4-one is a useful research compound. Its molecular formula is C13H17NO4S and its molecular weight is 283.35 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C13H17NO4S

Molecular Weight

283.35 g/mol

IUPAC Name

5-methyl-2-(3,4,5-trimethoxyphenyl)-1,3-thiazolidin-4-one

InChI

InChI=1S/C13H17NO4S/c1-7-12(15)14-13(19-7)8-5-9(16-2)11(18-4)10(6-8)17-3/h5-7,13H,1-4H3,(H,14,15)

InChI Key

KWPYXFDWIAPDAQ-UHFFFAOYSA-N

Canonical SMILES

CC1C(=O)NC(S1)C2=CC(=C(C(=C2)OC)OC)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 19.6 g of 3,4,5-trimethoxybenzaldehyde, 10.6 g of 2-mercaptopropionic acid and 6 g of ammonium carbonate in 250 ml of benzene was refluxed for 3 hours at 80° C. in a flask provided with a Dean-Stark apparatus and the thus distilled water was removed. The crystals which separated out from the reaction mixture after reaction was over and on cooling the reaction mixture, were collected by filtration and recrystallized from benzene to give 22.2 g of colourless and aciculates melting at 133° to 134° C. in a yield of 78%.
Quantity
19.6 g
Type
reactant
Reaction Step One
Quantity
10.6 g
Type
reactant
Reaction Step One
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One

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